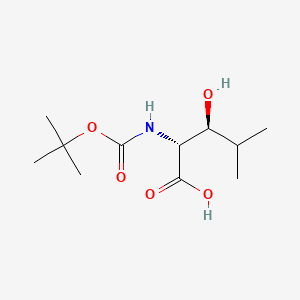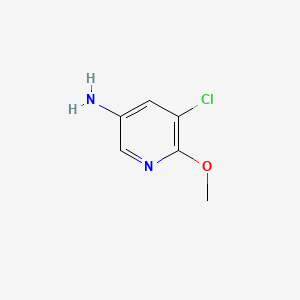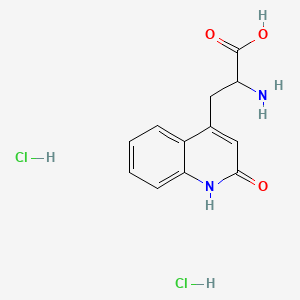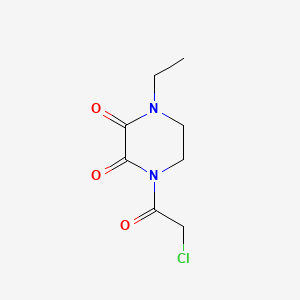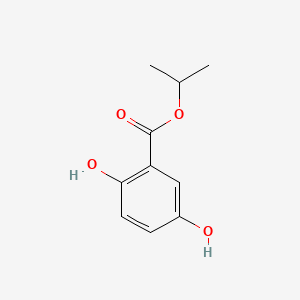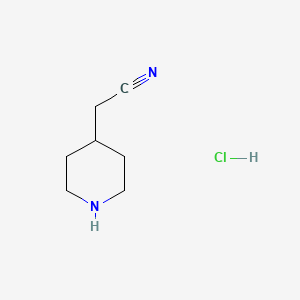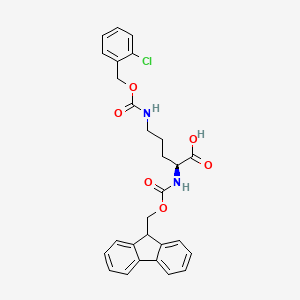
Fmoc-Orn(2-Cl-Z)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Orn(2-Cl-Z)-OH: is a derivative of ornithine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. These modifications are commonly used in peptide synthesis to protect functional groups during the assembly of peptide chains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Orn(2-Cl-Z)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of ornithine is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Protection of the Side Chain: The side chain amino group of ornithine is protected with the 2-chlorobenzyloxycarbonyl group using 2-Cl-Z-Cl in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling required for peptide synthesis efficiently.
化学反応の分析
Types of Reactions
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the 2-Cl-Z group can be removed using hydrogenation or acidic conditions.
Coupling Reactions: The protected ornithine can be coupled with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
2-Cl-Z Deprotection: Hydrogenation using palladium on carbon or acidic conditions.
Coupling: HBTU, DIC, or other carbodiimides in the presence of a base like DIPEA.
Major Products Formed
Deprotected Ornithine: After removal of protecting groups.
Peptide Chains: When coupled with other amino acids.
科学的研究の応用
Fmoc-Orn(2-Cl-Z)-OH: is primarily used in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Used in the development of peptide-based drugs.
Industry: Employed in the production of synthetic peptides for research and therapeutic purposes.
作用機序
The compound itself does not have a specific mechanism of action as it is a protected amino acid derivative. the peptides synthesized using Fmoc-Orn(2-Cl-Z)-OH can have various mechanisms of action depending on their sequence and structure. These peptides can interact with specific molecular targets such as enzymes, receptors, or other proteins, influencing biological pathways.
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: Lysine protected with Fmoc and Boc groups.
Fmoc-Arg(Pbf)-OH: Arginine protected with Fmoc and Pbf groups.
Fmoc-Orn(Boc)-OH: Ornithine protected with Fmoc and Boc groups.
Uniqueness
Fmoc-Orn(2-Cl-Z)-OH: is unique due to the presence of the 2-chlorobenzyloxycarbonyl group, which provides different deprotection conditions compared to other protecting groups like Boc or Pbf.
特性
IUPAC Name |
(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOOYINJZPDDP-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
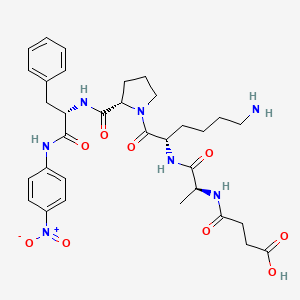
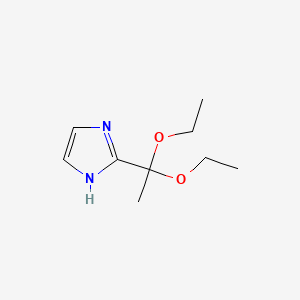
![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)
